molecular formula C10H9Br2N B1532789 2-(Bromomethyl)quinoline hydrobromide CAS No. 213337-42-9

2-(Bromomethyl)quinoline hydrobromide

Cat. No. B1532789
CAS RN: 213337-42-9
M. Wt: 302.99 g/mol
InChI Key: RMCAMMGJTSBUMO-UHFFFAOYSA-N
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Description

2-(Bromomethyl)quinoline hydrobromide is a quinoline derivative . It has a molecular formula of C10H9Br2N and a molecular weight of 302.993 Da .


Synthesis Analysis

Quinoline synthesis involves various methods, including iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . Electrophilic intramolecular heterocyclization of 3-(2-chloroprop-2-en-1-yl)-2-methylquinolin-4-ol by the action of bromine can produce 2-bromomethyl-2-chloro-4-methyl-2,3-dihydrofuro .


Molecular Structure Analysis

The linear formula of 2-(Bromomethyl)quinoline hydrobromide is C10H8BrN . Its empirical formula is also C10H8BrN .


Chemical Reactions Analysis

Quinoline synthesis involves various reactions, including iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . Other reactions include the transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles .


Physical And Chemical Properties Analysis

2-(Bromomethyl)quinoline hydrobromide is a solid at 20 degrees Celsius . It has a molecular weight of 222.08 .

Scientific Research Applications

Synthesis of Bioactive Quinoline Derivatives

2-(Bromomethyl)quinoline hydrobromide: is a key intermediate in the synthesis of various bioactive quinoline derivatives. These derivatives have shown potential in medicinal chemistry, particularly for their antimicrobial and anticancer properties . The bromomethyl group in the compound acts as a reactive site for further functionalization, leading to a wide array of quinoline-based pharmacophores.

Antimicrobial Agent Development

The quinoline nucleus is known for its antimicrobial activity. By modifying 2-(Bromomethyl)quinoline hydrobromide , researchers can develop new antimicrobial agents with improved efficacy against Gram-positive and Gram-negative bacteria . This is crucial in the fight against antibiotic-resistant strains.

Anticancer Research

Quinoline compounds, including those derived from 2-(Bromomethyl)quinoline hydrobromide , are being explored for their anticancer properties. They have been found to inhibit DNA synthesis in cancer cells by targeting DNA gyrase and topoisomerase, which are essential for cell proliferation .

Antimalarial Activity

The quinoline ring system is a core structure in many antimalarial drugs. Derivatives of 2-(Bromomethyl)quinoline hydrobromide can be synthesized to create novel compounds that may exhibit potent antimalarial activity, contributing to the development of new treatments for this life-threatening disease .

Material Science Applications

In material science, 2-(Bromomethyl)quinoline hydrobromide can be used to synthesize organic compounds with specific optical properties. These materials can be applied in the creation of organic light-emitting diodes (OLEDs) and other electronic devices .

Catalyst Development

Quinoline derivatives synthesized from 2-(Bromomethyl)quinoline hydrobromide can act as ligands in catalytic systems. These catalysts can be employed in various chemical reactions, including asymmetric synthesis, which is vital for producing enantiomerically pure pharmaceuticals .

Chemical Sensor Fabrication

The quinoline moiety can be utilized in the development of chemical sensors. By functionalizing 2-(Bromomethyl)quinoline hydrobromide , researchers can create sensors that detect specific ions or molecules, which is important for environmental monitoring and diagnostics .

Neurological Disorder Treatment Research

Quinoline derivatives are being investigated for their potential in treating neurological disorders. Compounds derived from 2-(Bromomethyl)quinoline hydrobromide may interact with neural receptors or enzymes, offering new avenues for the treatment of diseases like Alzheimer’s and Parkinson’s .

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the GHS classification . It is harmful if swallowed and causes serious eye irritation .

Mechanism of Action

Mode of Action

Bromomethylquinoline compounds are often used in organic synthesis, particularly in the suzuki–miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound with a halide using a palladium catalyst . The bromomethyl group in 2-(Bromomethyl)quinoline hydrobromide could potentially undergo such a reaction, but further studies are needed to confirm this.

Biochemical Pathways

As mentioned earlier, bromomethylquinoline compounds can participate in Suzuki–Miyaura cross-coupling reactions , which could potentially affect various biochemical pathways depending on the specific targets of the compound.

properties

IUPAC Name

2-(bromomethyl)quinoline;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN.BrH/c11-7-9-6-5-8-3-1-2-4-10(8)12-9;/h1-6H,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMCAMMGJTSBUMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20736056
Record name 2-(Bromomethyl)quinoline--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20736056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)quinoline hydrobromide

CAS RN

213337-42-9
Record name 2-(Bromomethyl)quinoline--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20736056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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